Stepharine

説明

Stepharine is a natural alkaloid that directly interacts with TLR4 and binds to the TLR4/MD2 complex . It possesses anti-aging, anti-viral, and anti-hypertensive effects .

Synthesis Analysis

The total synthesis of Stepharine involves readily available reagents as the starting materials . This synthesis features a three-component Catellani reaction/Au-catalyzed 6-exo-dig cyclization for the assembly of 1-methylene-THIQ scaffold and an oxidative dearomatization for constructing spiro-cyclohexadienone scaffold .

Molecular Structure Analysis

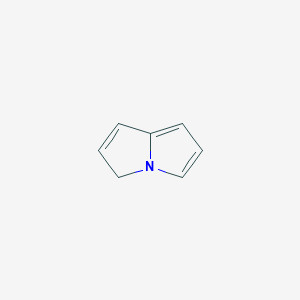

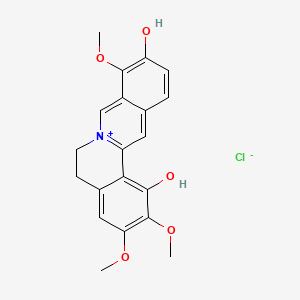

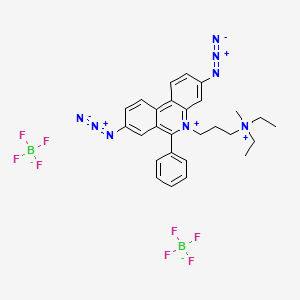

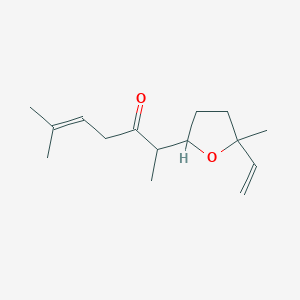

The structure of Stepharine features a 6-6-5-6 ring system, including a tetrahydroisoquinoline (THIQ) moiety and a spiro-cyclohexadienone skeleton .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Stepharine include a Catellani reaction followed by a desilylation and a Au-catalyzed cyclization . The spiro-cyclohexadienone scaffold can be assembled from 1-methylene-THIQ via an aromatic oxidation with a hypervalent iodine reagent followed by reduction .

科学的研究の応用

Anti-Aging, Anti-Hypertensive, and Anti-Viral Effects : Stepharine exhibits multiple therapeutic properties, including anti-aging, anti-hypertensive, and anti-viral effects. It is notably found in Stephania glabra plants, and its biosynthesis is spatially and temporally regulated during plant development (Gorpenchenko et al., 2019).

Neuroprotective and Anti-Inflammatory Effects in Ischemic Stroke : Stepharine has shown potential in preventing ischemic stroke by inhibiting microglial overactivation. It suppresses neurological deficits and cerebral infarct volume in a rat model, indicating its effectiveness in managing cerebral ischemia-reperfusion injury (Hao et al., 2020).

Pharmacokinetics in Rabbit Plasma : A study utilizing liquid chromatography mass spectrometry revealed insights into the pharmacokinetics of Stepharine in rabbit plasma. This research is crucial for understanding its distribution and metabolism in the body (Kopylov et al., 2014).

Synthesis for Pharmaceutical Applications : The development of methods for the total synthesis of Stepharine is a significant advancement. This enables the exploration of its pharmacological potential in a controlled and replicable manner (Chen et al., 2022).

Alkaloid Composition in Cell Cultures : Research on Stephania glabra cell cultures has identified Stepharine among several other alkaloids. This study is fundamental for understanding the alkaloid composition in plant cell cultures and could lead to improved cultivation techniques for pharmaceutical applications (Gorpenchenko et al., 2016).

作用機序

特性

IUPAC Name |

10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKMZVUJJYWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stepharine | |

CAS RN |

2810-21-1 | |

| Record name | Stepharine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002810211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stepharine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1200106.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)